molecular formula C10H7ClN2O2 B13987101 4-chloro-1-phenyl-1H-imidazole-5-carboxylic acid

4-chloro-1-phenyl-1H-imidazole-5-carboxylic acid

Cat. No.: B13987101
M. Wt: 222.63 g/mol
InChI Key: MTNIMCUFPQRNDF-UHFFFAOYSA-N
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Description

4-chloro-1-phenyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chlorine atom at the 4th position, a phenyl group at the 1st position, and a carboxylic acid group at the 5th position of the imidazole ring. It is a versatile molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-phenyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with glyoxal and ammonium acetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazole ring.

Another approach involves the use of 4-chlorophenylhydrazine and glyoxal in the presence of a base such as sodium acetate. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired imidazole compound.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-phenyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to form imidazole derivatives with altered oxidation states.

    Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are used to facilitate these reactions.

Major Products Formed

    Substitution: Formation of 4-substituted imidazole derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Esterification and Amidation: Formation of esters and amides of this compound.

Scientific Research Applications

4-chloro-1-phenyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of functional materials, such as dyes, catalysts, and polymers.

Mechanism of Action

The mechanism of action of 4-chloro-1-phenyl-1H-imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the carboxylic acid group can influence its binding affinity and specificity.

For example, as an enzyme inhibitor, the compound may interact with the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In receptor modulation, it may bind to receptor sites, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

4-chloro-1-phenyl-1H-imidazole-5-carboxylic acid can be compared with other similar compounds, such as:

    4-phenyl-1H-imidazole-5-carboxylic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    4-chloro-1H-imidazole-5-carboxylic acid: Lacks the phenyl group, which can affect its chemical properties and applications.

    1-phenyl-1H-imidazole-5-carboxylic acid: Lacks the chlorine atom, potentially altering its chemical reactivity and biological interactions.

The presence of the chlorine atom and the phenyl group in this compound makes it unique, providing specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

5-chloro-3-phenylimidazole-4-carboxylic acid

InChI

InChI=1S/C10H7ClN2O2/c11-9-8(10(14)15)13(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,14,15)

InChI Key

MTNIMCUFPQRNDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=C2C(=O)O)Cl

Origin of Product

United States

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